Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate
Description
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-yl)benzoate is a benzoate ester derivative featuring a morpholine ring and a substituted benzamido group. The compound’s structure includes a methyl ester at the benzoate core, a morpholine substituent at the 2-position, and a 2-chloro-5-nitrobenzamido group at the 5-position.
Properties
Molecular Formula |
C19H18ClN3O6 |
|---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
methyl 5-[(2-chloro-5-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H18ClN3O6/c1-28-19(25)15-10-12(2-5-17(15)22-6-8-29-9-7-22)21-18(24)14-11-13(23(26)27)3-4-16(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
InChI Key |
ZZPDJXNKOGGHMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amidation: Formation of the benzamide linkage.
Morpholine Addition: Introduction of the morpholine ring.
Esterification: Formation of the methyl ester group.
Each of these steps would require specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and morpholine for the addition of the morpholine ring.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide or other nucleophilic reagents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have explored the potential anticancer properties of Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate. Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The introduction of the morpholine moiety enhances the lipophilicity and bioavailability of the compound, which may contribute to its efficacy in targeting cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoate compounds showed significant inhibition of tumor growth in xenograft models. The specific role of the nitro group in enhancing the compound's reactivity and interaction with biological targets was highlighted, suggesting a pathway for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary tests have shown that it exhibits activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Agricultural Applications
2.1 Herbicidal Potential
This compound has been identified as a potential herbicide candidate due to its structural similarity to known herbicidal agents. The chlorinated and nitro-substituents are critical for enhancing herbicidal activity.
Case Study:
In field trials, formulations containing this compound were tested against common weeds in crop systems. Results indicated a significant reduction in weed biomass compared to untreated controls, suggesting effective herbicidal action .
2.2 Mode of Action Studies
Research into the mode of action has revealed that the compound may inhibit specific enzymatic pathways involved in plant growth regulation, making it a candidate for selective herbicide development.
Synthesis and Chemical Properties
Understanding the synthesis route is crucial for further applications and modifications of this compound.
Synthesis Overview:
The synthesis involves several steps:
- Formation of the benzoate backbone.
- Introduction of the morpholine ring via nucleophilic substitution.
- Chlorination and nitration steps to achieve the desired functional groups.
The chemical structure can be represented as follows:
Mechanism of Action
The mechanism of action of Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and morpholine rings could play a crucial role in its biological activity.
Comparison with Similar Compounds
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate (Compound 1 in )
- Structure : Contains a benzimidazole ring fused to the benzoate core, replacing the morpholine and benzamido groups.
- Synthesis : Formed via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formylbenzoate in the presence of Na₂S₂O₅ .
- Key Difference: The benzimidazole moiety is a known pharmacophore in antiparasitic and anticancer agents, suggesting divergent biological targets compared to the morpholine-containing target compound.
2.1.3. Methyl 5-Iodo-2-morpholinobenzoate ()
- Structure : Substitutes the 5-position with iodine and lacks the benzamido group.
Physicochemical Properties
| Compound | Melting Point (°C) | Key Functional Groups |
|---|---|---|
| Target Compound | Not reported | Benzamido, morpholine, nitro, chloro |
| Methyl 2-[(4-Morpholinylthiocarbonyl)amino]benzoate (1e) | 103–107 | Thioureido, morpholine |
| Methyl 2-(3-Methyl-3-phenylthioureido)benzoate (1f) | 70–71 | Thioureido, phenyl |
| 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide (52) | 277–279 | Sulfamoyl, benzylthio, chloro |
- Analysis : The target compound’s nitro and chloro groups likely increase its melting point compared to 1e or 1f, which lack strong electron-withdrawing substituents. The sulfamoyl group in compound 52 contributes to higher thermal stability .
Biological Activity
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A methyl ester group,
- A chloro-nitrobenzamide moiety,
- A morpholine ring.
This combination suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. Research indicates that derivatives of nitrobenzamide exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Nitrobenzamide Derivative | MCF-7 | 12.5 | Apoptosis induction |
| Nitrobenzamide Derivative | A549 | 15.0 | G2/M phase arrest |
Antimicrobial Activity
The presence of the chloro and nitro groups in the structure may contribute to antimicrobial properties. Compounds with similar functional groups have shown efficacy against Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound exhibits bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains .
The biological activity of this compound is thought to involve:
- Inhibition of DNA synthesis : The nitro group may participate in redox cycling, generating reactive oxygen species (ROS) that damage cellular components.
- Disruption of cellular membranes : Morpholine derivatives have been noted for their ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
- Study on Anticancer Efficacy : A study published in Cancer Letters examined a series of nitrobenzamide derivatives, including this compound, showing promising results in inhibiting tumor growth in xenograft models .
- Antimicrobial Testing : In a comparative study on antimicrobial agents, this compound was tested alongside known antibiotics. Results indicated a synergistic effect when combined with beta-lactam antibiotics against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
